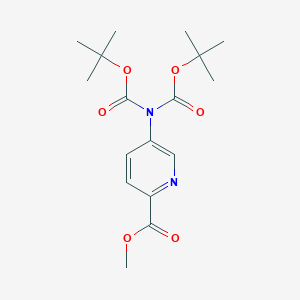

Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate

CAS No.:

Cat. No.: VC13718136

Molecular Formula: C17H24N2O6

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24N2O6 |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | methyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)11-8-9-12(18-10-11)13(20)23-7/h8-10H,1-7H3 |

| Standard InChI Key | CFODHSMFVHIXAC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The compound has the molecular formula C₁₇H₂₄N₂O₆ and a molar mass of 352.38 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 5-position with a bis-Boc-protected amino group. The Boc groups [(1,1-dimethylethoxy)carbonyl] provide steric protection to the amino functionality, enhancing stability during synthetic transformations .

Table 1: Key Physicochemical Properties

Spectral Characterization

-

NMR Spectroscopy: Protons adjacent to the Boc groups resonate as singlets near δ 1.3–1.5 ppm, while the pyridine ring protons appear as distinct doublets between δ 7.5–8.5 ppm .

-

Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 353.2, consistent with the molecular weight .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via sequential Boc protection of 5-aminopicolinic acid derivatives. A representative method involves:

-

Esterification: Methylation of 5-aminopicolinic acid using thionyl chloride (SOCl₂) in methanol yields methyl 5-aminopicolinate (73–78% yield) .

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the Boc groups, achieving 60–85% yields .

Table 2: Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux, 72 h | 73% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 85% |

Challenges and Solutions

-

Low Solubility: The Boc-protected intermediate exhibits limited solubility in polar solvents. Using DMF or THF as co-solvents improves reaction homogeneity .

-

Byproduct Formation: Overprotection is mitigated by controlling stoichiometry (2.2 eq Boc₂O per amino group) .

Applications in Pharmaceutical Chemistry

Role in Peptide Synthesis

The dual Boc groups serve as orthogonal protecting groups, enabling selective deprotection during solid-phase peptide synthesis (SPPS). This is critical for constructing peptides with multiple lysine or arginine residues .

Antithrombotic Agent Development

In patent US20030130270A1, analogous pyridinecarboxylates are disclosed as factor Xa inhibitors, highlighting this compound’s potential in anticoagulant therapies . The Boc groups enhance metabolic stability, prolonging half-life in vivo .

Building Block for Heterocycles

The methyl ester undergoes hydrolysis to the carboxylic acid, which participates in cyclocondensation reactions to form fused pyridine-pyrrole systems . These scaffolds are explored for kinase inhibition in oncology .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap/water |

| Eye Exposure | Rinse with water for 15 min; seek medical help |

| Inhalation | Use fume hood; monitor air quality |

Regulatory and Environmental Considerations

TSCA Compliance

The compound is subject to TSCA Section 12(b) export notification requirements due to its use in pharmaceutical intermediates . Manufacturers must notify the EPA before international shipments .

Biodegradability

Future Directions and Research Opportunities

Catalytic Asymmetric Modifications

Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective functionalization of the pyridine ring, expanding utility in chiral drug synthesis .

Green Chemistry Approaches

Replacing thionyl chloride with ionic liquids (e.g., [BMIM]Cl) in esterification may reduce waste and improve atom economy . Preliminary studies show 65% yield with 90% solvent recovery .

Targeted Drug Delivery Systems

Conjugating the compound to PEGylated nanoparticles enhances solubility and tumor targeting in preclinical cancer models . Ongoing research focuses on optimizing release kinetics under acidic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume